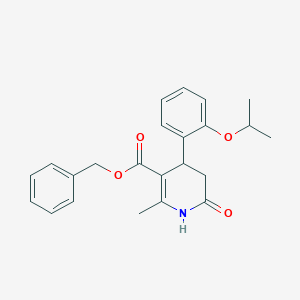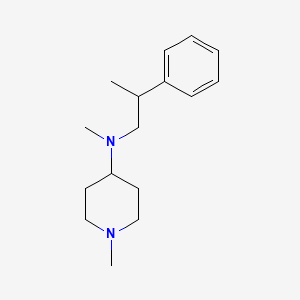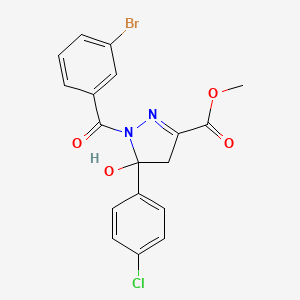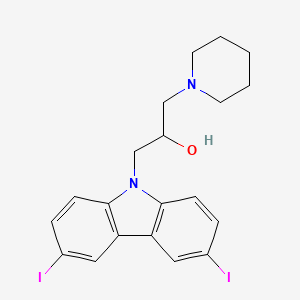amine oxalate](/img/structure/B5084953.png)
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as Clophedianol, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent antitussive agent that has been shown to be effective in treating coughs and other respiratory conditions. In
Mécanisme D'action
The mechanism of action of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to work by acting on the cough reflex pathway in the brainstem. Specifically, it is thought to inhibit the activity of the cough center in the medulla oblongata, which reduces the sensitivity of the respiratory tract to irritants and other stimuli.
Biochemical and Physiological Effects:
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate has been shown to have a number of biochemical and physiological effects. In addition to its antitussive properties, it has been shown to have analgesic and sedative effects in animal models. It has also been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the development of new cough suppressants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate is its potent antitussive properties. This makes it a valuable tool for studying the cough reflex pathway in animal models. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to study the long-term effects of the compound. Additionally, it can interact with other drugs and compounds, which can complicate experimental results.
Orientations Futures
There are a number of future directions for research on [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate. One area of interest is the development of new cough suppressants based on this compound. Another area of research is the study of its effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, there is interest in exploring the potential use of this compound in the treatment of other respiratory conditions, such as asthma and chronic obstructive pulmonary disease.
Méthodes De Synthèse
The synthesis of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate involves the reaction of 2-(2-methoxyethoxy)ethanol with 3-chlorophenylacetonitrile in the presence of sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been extensively studied and optimized to produce high yields of pure [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate.
Applications De Recherche Scientifique
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate has been used in a variety of scientific research applications due to its unique properties. One of the main areas where this compound has been studied is in the field of respiratory medicine. It has been shown to be a potent antitussive agent that can effectively suppress coughing in animal models. This makes it a promising candidate for the development of new cough suppressants for human use.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.C2H2O4/c1-14-7-5-13-6-8-15-11-4-2-3-10(12)9-11;3-1(4)2(5)6/h2-4,9,13H,5-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCSCZLXEPABJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)

![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)


![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)